molecular formula C14H13FN2O2S B5600404 N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B5600404
M. Wt: 292.33 g/mol
InChI Key: LLAWJUDAEXWEAY-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H13FN2O2S and its molecular weight is 292.33 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is 292.06817700 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Compound Synthesis and Characterization

N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is part of a class of compounds known as Schiff bases, which have been synthesized and characterized for their potential bioactive properties. These compounds, including closely related derivatives, have been explored for their antibacterial, antifungal, antioxidant, and cytotoxic activities. They have shown remarkable activities in each of these areas, with some exhibiting the ability to interact with salmon sperm DNA through an intercalative mode of interaction, suggesting potential applications in molecular biology and pharmacology (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Chemical Synthesis and Transformation

N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide and its analogs are also of interest in synthetic chemistry for the development of new synthetic methodologies. For example, the use of N-fluorobenzenesulfonimide as a nitrogen-radical precursor in the copper-catalyzed aminoazidation of alkenes represents a novel approach to vicinal amino azides, which are valuable intermediates in organic synthesis. Such methodologies highlight the versatility of N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide derivatives in facilitating the formation of complex molecular structures, which could have implications in the synthesis of pharmaceuticals and other nitrogen-containing compounds (Zhang & Studer, 2014).

Molecular Structure and Quantum Studies

The structural elucidation of compounds like N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is critical for understanding their reactivity and potential applications. Studies involving single-crystal X-ray diffraction analysis, UV–Vis, FT-IR, and NMR spectroscopy have provided detailed insights into their molecular structures. Such studies not only confirm the expected structures of these compounds but also facilitate quantum mechanical calculations and theoretical studies, which can predict their reactivity, stability, and interactions with biological molecules. This level of understanding is crucial for designing compounds with specific biological or chemical properties (Arshad et al., 2017).

Sensor Development and Metal Ion Detection

Derivatives of N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide have been utilized in the development of sensors for the detection of metal ions. The ability of these compounds to form stable complexes with specific metal ions makes them suitable for use in electrochemical sensors. This has implications for environmental monitoring, where the detection of metal ions in water and other samples is of great importance. Such sensors can offer high sensitivity, selectivity, and rapid response times, making them valuable tools in analytical chemistry (Hussain, Rahman, Arshad, & Asiri, 2017).

Safety and Hazards

Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident. Unfortunately, specific safety and hazard information for N’-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is not available in the sources I found .

Properties

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAWJUDAEXWEAY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.